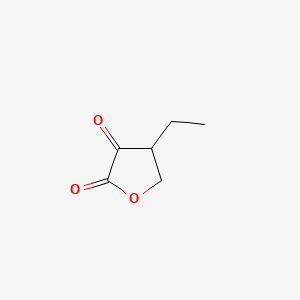

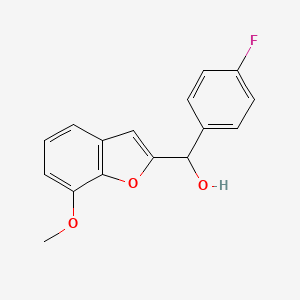

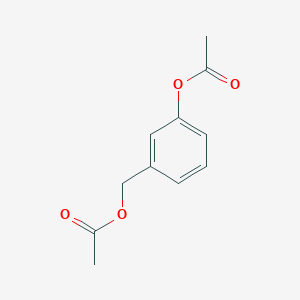

![molecular formula C36H54N2O12 B12703729 (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone CAS No. 104450-29-5](/img/structure/B12703729.png)

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-ブテン-2-二酸;1-[4-[2-ヒドロキシ-3-(プロパン-2-イルアミノ)プロポキシ]-3-(メトキシメチル)フェニル]エタノンは、複数の官能基を組み合わせて独特の構造を持つ複雑な有機化合物です。

準備方法

合成経路と反応条件

(E)-ブテン-2-二酸;1-[4-[2-ヒドロキシ-3-(プロパン-2-イルアミノ)プロポキシ]-3-(メトキシメチル)フェニル]エタノンの合成は、通常、入手しやすい前駆体から始まり、複数のステップを伴います。プロセスには、多くの場合、次のステップが含まれます。

コア構造の形成: これは、ブテン-2-二酸と適切な試薬を反応させてコア構造を形成することにより行われます。

官能基の修飾:

工業的生産方法

この化合物の工業的生産には、ラボで使用されている合成経路の最適化バージョンが関与し、スケーラビリティ、費用対効果、環境持続可能性に重点が置かれています。連続フロー化学やグリーンケミストリーの原則などの技術は、しばしば生産プロセスの効率を高め、環境への影響を軽減するために使用されます。

化学反応の分析

反応の種類

(E)-ブテン-2-二酸;1-[4-[2-ヒドロキシ-3-(プロパン-2-イルアミノ)プロポキシ]-3-(メトキシメチル)フェニル]エタノンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、対応するケトンまたはカルボン酸を形成することができます。

還元: 還元反応により、この化合物をアルコールまたはアミンに変換することができます。

置換: 求核置換反応により、異なる官能基を分子に導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が頻繁に使用されます。

置換: ハロアルカンや求核試薬 (例:アミン、チオール) などの試薬がさまざまな条件下で使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。

科学的研究の応用

(E)-ブテン-2-二酸;1-[4-[2-ヒドロキシ-3-(プロパン-2-イルアミノ)プロポキシ]-3-(メトキシメチル)フェニル]エタノンは、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害や受容体結合など、潜在的な生物学的活性について調査されています。

医学: さまざまな病気の治療における治療の可能性について探求されています。

産業: 新しい材料や化学プロセスの開発に使用されています。

作用機序

(E)-ブテン-2-二酸;1-[4-[2-ヒドロキシ-3-(プロパン-2-イルアミノ)プロポキシ]-3-(メトキシメチル)フェニル]エタノンの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的や経路は、特定の用途や使用状況によって異なります。

類似化合物の比較

類似化合物

1-Boc-4-AP: フェンタニルおよび関連誘導体の製造における中間体.

(-)-カルボン: スペアミントに見られる天然化合物で、生物活性を持っています.

独自性

(E)-ブテン-2-二酸;1-[4-[2-ヒドロキシ-3-(プロパン-2-イルアミノ)プロポキシ]-3-(メトキシメチル)フェニル]エタノンは、官能基の特定の組み合わせにより、独特の化学的および生物学的特性を付与するため、ユニークです。

類似化合物との比較

Similar Compounds

1-Boc-4-AP: An intermediate in the manufacture of fentanyl and related derivatives.

(-)-carvone: A natural compound found in spearmint with bioactive properties.

Uniqueness

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

特性

CAS番号 |

104450-29-5 |

|---|---|

分子式 |

C36H54N2O12 |

分子量 |

706.8 g/mol |

IUPAC名 |

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone |

InChI |

InChI=1S/2C16H25NO4.C4H4O4/c2*1-11(2)17-8-15(19)10-21-16-6-5-13(12(3)18)7-14(16)9-20-4;5-3(6)1-2-4(7)8/h2*5-7,11,15,17,19H,8-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |

InChIキー |

PQKJZXHAHZKJNO-WXXKFALUSA-N |

異性体SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)C(=O)C)COC)O.CC(C)NCC(COC1=C(C=C(C=C1)C(=O)C)COC)O.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)C(=O)C)COC)O.CC(C)NCC(COC1=C(C=C(C=C1)C(=O)C)COC)O.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。